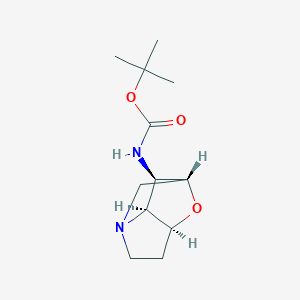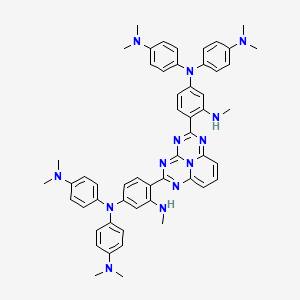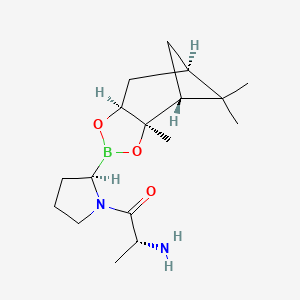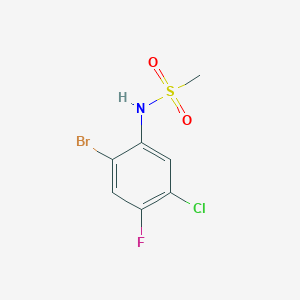![molecular formula C9H7NO B13839681 8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene is a heterocyclic compound with a unique tricyclic structure. It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene typically involves the condensation of salicyl aldehyde with acetoacetic ester and methylamine. This reaction produces a mixture of products, from which the desired compound can be isolated . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to inhibit bacterial cell wall synthesis or interfere with essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: Another heterocyclic compound with similar structural features.
8-Oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-11-tetraene: A compound with a similar tricyclic structure but different substituents.
Uniqueness
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene is unique due to its specific arrangement of oxygen and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8-oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-6-4-10-9(11-5-6)8(7)3-1/h1-4,9H,5H2 |
InChI Key |
VDUOLJQTTPIFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CC=C3C(O1)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



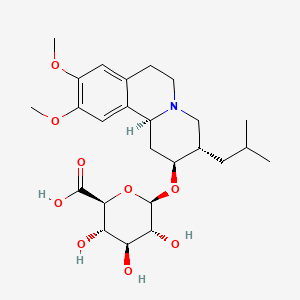
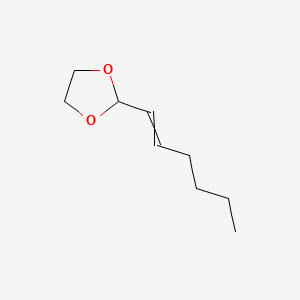
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
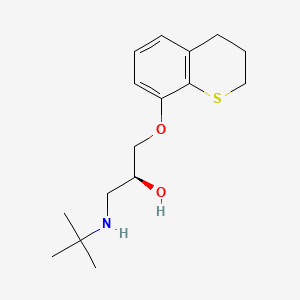


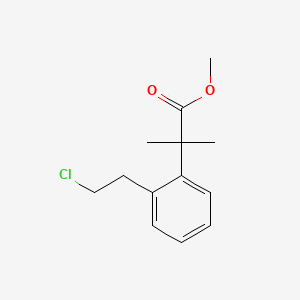
![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
